molecular formula C6H13N3O B1648780 (1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide CAS No. 1017047-83-4

(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide

Cat. No. B1648780
CAS RN: 1017047-83-4
M. Wt: 143.19 g/mol
InChI Key: CEJHJCGBNCIXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1Z)-N’-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide” is a chemical compound with the CAS Number: 1017047-83-4 . It has a linear formula of C6 H13 N3 O . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “(1Z)-N’-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide” is 1S/C6H13N3O/c7-6(8-10)5-9-3-1-2-4-9/h6H,1-5,7H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(1Z)-N’-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide” is a solid at room temperature . It has a molecular weight of 143.19 .

Scientific Research Applications

Ether Derivatives as Efficient Extractants

Research by Wojciechowska et al. (2019) explored ether derivatives, including N-decoxy-1-(pyridin-3-yl)ethanoimine, as novel extraction agents for Fe(III) recovery, highlighting their efficiency in metal extraction processes. This study demonstrates the potential of related compounds in industrial metal recovery and purification processes Wojciechowska et al., 2019.

Catalytic Behavior in Polymerizations

Wang et al. (2012) investigated magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands for the polymerization of ε-caprolactone and l-lactide. This research highlights the role of metal complexes in enhancing polymerization processes, with implications for the development of biodegradable plastics [Wang et al., 2012](https://consensus.app/papers/magnesium-zinc-complexes-supported-bynobidentate-wang/9cc8a24d3b7a52caa988923c9b0f6172/?utm_source=chatgpt).

Novel Polyimides from Pyridine Dianhydride

The synthesis of novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines by Wang et al. (2006) showcases the development of materials with good thermal stability and mechanical properties, indicating potential applications in electronics and aerospace industries Wang et al., 2006.

DNA Binding and Nuclease Activity of Cu(II) Complexes

Research on Cu(II) complexes by Kumar et al. (2012) demonstrated their ability to bind DNA and exhibit nuclease activity, offering insights into the development of new therapeutic agents targeting genetic materials Kumar et al., 2012.

Schiff Bases as Corrosion Inhibitors

A study by Hegazy et al. (2012) on Schiff bases, including 2-((pyridin-2-ylimino)methyl)phenol, as corrosion inhibitors for carbon steel in hydrochloric acid, underscores the potential of related compounds in protecting industrial materials against corrosion Hegazy et al., 2012.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N'-hydroxy-2-pyrrolidin-1-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(8-10)5-9-3-1-2-4-9/h10H,1-5H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJHJCGBNCIXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide
Reactant of Route 2
(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide
Reactant of Route 3
(1Z)-N'-Hydroxy-2-(1-pyrrolidinyl)ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.